molecular formula C28H18ClN5O4 B403361 (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B403361
M. Wt: 523.9g/mol
InChI Key: IAMAWYJPCOFUGN-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in the synthesis include hydrazine hydrate, benzoyl chloride, and nitrobenzene derivatives. The reaction is often conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-Benzoyl-4-chloro-phenyl)-hydrazono]-2-(4-methyl-phenyl)-5-phenyl-2,4-dihydr
  • **4-[(2-Benzoyl-4-chloro-phenyl)-hydrazono]-2-(4-ethyl-phenyl)-5-phenyl-2,4-dihydr

Uniqueness

(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C28H18ClN5O4

Molecular Weight

523.9g/mol

IUPAC Name

4-[(2-benzoyl-4-chlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H18ClN5O4/c29-20-11-16-24(23(17-20)27(35)19-9-5-2-6-10-19)30-31-26-25(18-7-3-1-4-8-18)32-33(28(26)36)21-12-14-22(15-13-21)34(37)38/h1-17,32H

InChI Key

IAMAWYJPCOFUGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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